molecular formula C17H28N2O2S2 B6044298 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol

2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol

Cat. No.: B6044298
M. Wt: 356.6 g/mol
InChI Key: HMKFDAAJJCOFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound with the molecular formula C19H30N2O2S2 and a molecular weight of 402.6 g/mol.

Mechanism of Action

The mechanism of action of 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is not fully understood. However, studies have suggested that the compound acts as a potent inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the brain, leading to enhanced cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. Some of the significant effects include:
1. Enhanced cognitive function due to increased concentration of acetylcholine in the brain.
2. Neuroprotective effects due to its ability to scavenge free radicals and reduce oxidative stress.
3. Anti-inflammatory effects due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. High potency and selectivity for acetylcholinesterase inhibition.
2. Ability to cross the blood-brain barrier, making it a potential drug delivery system.
3. Availability of various synthetic methods for producing the compound.
Some of the limitations include:
1. Limited solubility in water, making it challenging to administer in vivo.
2. Limited stability in the presence of light and air, making it challenging to store.
3. Limited information on the long-term effects of the compound on the central nervous system.

Future Directions

Despite the significant progress made in the study of 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol, there is still much to be explored. Some of the potential future directions include:
1. Further studies on the long-term effects of the compound on the central nervous system.
2. Development of more efficient synthetic methods for producing the compound.
3. Investigation of the potential therapeutic applications of the compound in the treatment of various diseases.
4. Development of novel drug delivery systems using the compound.
5. Investigation of the potential use of the compound as a tool for studying the biochemical and physiological effects of various compounds on the central nervous system.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. The compound has been shown to have potent acetylcholinesterase inhibitory activity, enhanced cognitive function, neuroprotective and anti-inflammatory effects. Although the compound has some limitations, ongoing research continues to explore its potential applications in the treatment of various diseases, as a drug delivery system, and as a tool for studying the biochemical and physiological effects of various compounds on the central nervous system.

Synthesis Methods

The synthesis of 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a multi-step process involving the reaction of various reagents. The compound can be synthesized using the following steps:
1. The reaction of 1,4-dithiepane-6-carboxaldehyde with 5-methylfurfurylamine to form 4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]piperazine.
2. The reaction of 4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]piperazine with ethylene oxide to form this compound.

Scientific Research Applications

2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol has potential applications in various fields of scientific research. Some of the significant applications include:
1. As a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
2. As a potential drug delivery system due to its ability to cross the blood-brain barrier.
3. As a potential tool for studying the biochemical and physiological effects of various compounds on the central nervous system.

Properties

IUPAC Name

2-[4-(1,4-dithiepan-6-yl)-1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S2/c1-14-2-3-17(21-14)11-19-6-5-18(10-15(19)4-7-20)16-12-22-8-9-23-13-16/h2-3,15-16,20H,4-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKFDAAJJCOFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2CCO)C3CSCCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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